Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. This compound is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Phenyl Groups: Phenyl groups are introduced via Friedel-Crafts acylation, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The amide group is introduced by reacting the intermediate with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be recycled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known pharmaceuticals.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: Its derivatives are explored for use in organic electronics and photovoltaic cells.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s amide and ester groups facilitate binding to active sites, while the thiophene ring provides stability and enhances lipophilicity, aiding in membrane permeability. The exact pathways depend on the biological context, but it often involves inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
- Methyl 2-(2-chloro-2-phenylacetamido)-4-phenylthiophene-3-carboxylate
- Ethyl 2-(2-bromo-2-phenylacetamido)-4-phenylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which influences its chemical reactivity and biological activity. The presence of the chloro group at the 2-position of the phenylacetamido moiety distinguishes it from its analogs, potentially leading to different pharmacokinetic and pharmacodynamic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[(2-chloro-2-phenylacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-2-26-21(25)17-16(14-9-5-3-6-10-14)13-27-20(17)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYRFOIOHQJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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